molecular formula C17H22O3 B14513119 (1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate CAS No. 62787-12-6

(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate

Katalognummer: B14513119
CAS-Nummer: 62787-12-6
Molekulargewicht: 274.35 g/mol
InChI-Schlüssel: BSJOLAVOVQPFIQ-GOEBONIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate typically involves the esterification of cyclohexanol with benzoic acid in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The 4-oxobutyl group can be introduced through a subsequent alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with biological receptors or enzymes. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexyl benzoate: Lacks the 4-oxobutyl group, making it less complex.

    (1R,2S)-2-(4-Hydroxybutyl)cyclohexyl benzoate: Contains a hydroxyl group instead of a ketone, altering its reactivity.

    (1R,2S)-2-(4-Methylbutyl)cyclohexyl benzoate: Features a methyl group, affecting its steric properties.

Uniqueness

(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate is unique due to the presence of both the benzoate ester and the 4-oxobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

62787-12-6

Molekularformel

C17H22O3

Molekulargewicht

274.35 g/mol

IUPAC-Name

[(1R,2S)-2-(4-oxobutyl)cyclohexyl] benzoate

InChI

InChI=1S/C17H22O3/c18-13-7-6-9-14-8-4-5-12-16(14)20-17(19)15-10-2-1-3-11-15/h1-3,10-11,13-14,16H,4-9,12H2/t14-,16+/m0/s1

InChI-Schlüssel

BSJOLAVOVQPFIQ-GOEBONIOSA-N

Isomerische SMILES

C1CC[C@H]([C@@H](C1)CCCC=O)OC(=O)C2=CC=CC=C2

Kanonische SMILES

C1CCC(C(C1)CCCC=O)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.